molecular formula C10H21ClS B101287 2-Chloroethyl octyl sulfide CAS No. 19155-38-5

2-Chloroethyl octyl sulfide

Cat. No. B101287
CAS RN: 19155-38-5
M. Wt: 208.79 g/mol
InChI Key: KPAIOQAAUBRTCA-UHFFFAOYSA-N
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Description

2-Chloroethyl octyl sulfide is a monofunctional analog of sulfur mustard (SM; 2,2′-dichloro diethyl sulfide) . It’s often used as a simulant for chemical warfare agents .


Synthesis Analysis

A study demonstrated a facile and rapid method to synthesize a functionalized metal–organic framework (MOF) material for the detection of 2-Chloroethyl ethyl sulfide at trace level . The synthesis involved the in situ encapsulation of a fluorescent material (fluorescein) into Zr-BTC voids performed by a simple solvothermal reaction .


Molecular Structure Analysis

The molecular formula of 2-Chloroethyl octyl sulfide is C4H9ClS . Its molecular weight is 124.632 . The IUPAC Standard InChI is InChI=1S/C4H9ClS/c1-2-6-4-3-5/h2-4H2,1H3 .


Chemical Reactions Analysis

A study has shown that a WO3/graphite nanocomposite gas sensor exhibits excellent sensing performance towards 2-Chloroethyl ethyl sulfide . The sensor shows a high response of 63% for 5.70 ppm 2-CEES at a working temperature of 260 °C, a fast response-recovery time (8 s/34 s), and high selectivity .


Physical And Chemical Properties Analysis

2-Chloroethyl octyl sulfide is a colorless liquid . Its density is 1.0663 g/cm3 . The boiling point is 156 °C (313 °F; 429 K) .

Scientific Research Applications

  • Gene Expression Profiles in Sulfur Mustard Exposure : Bis-(2-chloroethyl) sulfide (sulfur mustard; SM) is a potent alkylating agent. Research using microarrays to determine gene expression profiles in mouse ear tissue exposed to SM has been pivotal. This study, focusing on treatments like dimercaprol and octyl homovanillamide, showed gene expression changes indicative of exposure conditions and treatment efficacy, providing insights into SM's effects and potential countermeasures (Dillman et al., 2006).

  • Analytical Techniques for Sulfur Mustard Type Compounds : The development of sensitive techniques for the analysis of 2-chloroethyl ethyl sulfide and its decomposition products is crucial in environmental and forensic science. High-performance liquid chromatography has been employed for this purpose, enhancing our understanding of these compounds (Bossle et al., 1984).

  • Optical Detection of Blistering Agents : The synthesis of functionalized metal-organic framework materials for the detection of 2-Chloroethyl ethyl sulfide at trace levels has been demonstrated. This advancement in materials science offers a novel approach for the selective and sensitive detection of such compounds (Abuzalat et al., 2021).

  • Environmental Surface Analysis : The detection of 2-Chloroethyl ethyl sulfide and its degradation products on environmental surfaces has been achieved using static SIMS, providing a method for monitoring mustard and its degradation products in environmental applications (Groenewold et al., 1995).

  • Chemiluminescence for Detection : A chemiluminescence method for determining 2-Chloroethyl ethyl sulfide has been developed, highlighting its application in environmental sample analysis (Maddah et al., 2015).

Safety And Hazards

2-Chloroethyl octyl sulfide is considered hazardous . It’s flammable and toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It may cause respiratory irritation and is classified as carcinogenic .

properties

IUPAC Name

1-(2-chloroethylsulfanyl)octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21ClS/c1-2-3-4-5-6-7-9-12-10-8-11/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAIOQAAUBRTCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90508686
Record name 1-[(2-Chloroethyl)sulfanyl]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroethyl octyl sulfide

CAS RN

19155-38-5
Record name 1-[(2-Chloroethyl)sulfanyl]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AV Fokin, AF Kolomiets, LS Rudnitskaya… - Bulletin of the Academy …, 1982 - Springer
… the rate of the substitutive chlorination of 2-octylthioethanol and simultaneously noticeably shift the equilibrium of the reaction in favor of the formation of 2-chloroethyl octyl sulfide. This …
Number of citations: 4 link.springer.com

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